molecular formula C15H16O2 B1529184 Bisphenol-alpha-2,2',6,6'-d4 CAS No. 102438-62-0

Bisphenol-alpha-2,2',6,6'-d4

Cat. No.: B1529184
CAS No.: 102438-62-0
M. Wt: 232.31 g/mol
InChI Key: IISBACLAFKSPIT-ULDPCNCHSA-N
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Description

Bisphenol-alpha-2,2’,6,6’-d4 is a deuterated form of Bisphenol A, where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research to study the behavior and effects of Bisphenol A, a well-known endocrine disruptor. The deuterated form allows for more precise tracking and analysis in various experimental settings.

Biochemical Analysis

Biochemical Properties

Bisphenol-alpha-2,2’,6,6’-d4 plays a significant role in biochemical reactions due to its structural similarity to Bisphenol A. It interacts with various enzymes, proteins, and other biomolecules. For instance, Bisphenol-alpha-2,2’,6,6’-d4 can bind to estrogen receptors, mimicking the hormone’s effects and influencing estrogenic activity . Additionally, it interacts with enzymes involved in metabolic processes, such as cytochrome P450 enzymes, which are responsible for its biotransformation .

Cellular Effects

Bisphenol-alpha-2,2’,6,6’-d4 affects various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, Bisphenol-alpha-2,2’,6,6’-d4 has been shown to alter the expression of genes involved in cell proliferation and apoptosis . It can also disrupt normal cellular metabolism by interfering with glucose and lipid metabolism, leading to metabolic imbalances .

Molecular Mechanism

The molecular mechanism of Bisphenol-alpha-2,2’,6,6’-d4 involves its binding interactions with biomolecules. It can bind to estrogen receptors, leading to the activation or inhibition of downstream signaling pathways . Additionally, Bisphenol-alpha-2,2’,6,6’-d4 can inhibit or activate enzymes, such as cytochrome P450, affecting the metabolism of other compounds . Changes in gene expression are also observed, with Bisphenol-alpha-2,2’,6,6’-d4 influencing the transcription of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bisphenol-alpha-2,2’,6,6’-d4 can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Bisphenol-alpha-2,2’,6,6’-d4 can degrade over time, leading to changes in its biological activity . Long-term exposure to Bisphenol-alpha-2,2’,6,6’-d4 can result in persistent alterations in cellular function, including changes in gene expression and metabolic processes .

Dosage Effects in Animal Models

The effects of Bisphenol-alpha-2,2’,6,6’-d4 vary with different dosages in animal models. At low doses, Bisphenol-alpha-2,2’,6,6’-d4 may exhibit minimal effects, while higher doses can lead to significant biological changes . Threshold effects have been observed, where a certain dosage level triggers noticeable physiological responses . High doses of Bisphenol-alpha-2,2’,6,6’-d4 can also result in toxic or adverse effects, including disruptions in endocrine function and metabolic imbalances .

Metabolic Pathways

Bisphenol-alpha-2,2’,6,6’-d4 is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and alter metabolite levels, leading to changes in cellular function . Bisphenol-alpha-2,2’,6,6’-d4 can also influence the activity of other metabolic enzymes, further impacting metabolic pathways .

Transport and Distribution

Within cells and tissues, Bisphenol-alpha-2,2’,6,6’-d4 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . The compound’s distribution within different cellular compartments can influence its biological activity and interactions with other biomolecules .

Subcellular Localization

The subcellular localization of Bisphenol-alpha-2,2’,6,6’-d4 plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol-alpha-2,2’,6,6’-d4 involves the deuteration of Bisphenol A. This process typically includes the following steps:

    Deuterium Exchange Reaction: Bisphenol A is subjected to a deuterium exchange reaction using deuterated solvents such as deuterated methanol or deuterated water. The reaction is often catalyzed by a base such as sodium deuteroxide.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain Bisphenol-alpha-2,2’,6,6’-d4 with high purity.

Industrial Production Methods

While the industrial production of Bisphenol-alpha-2,2’,6,6’-d4 is not as common as its non-deuterated counterpart, it follows similar principles. The process involves large-scale deuterium exchange reactions and purification steps to ensure the compound meets the required specifications for research applications.

Chemical Reactions Analysis

Types of Reactions

Bisphenol-alpha-2,2’,6,6’-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced bisphenol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenolic hydroxyl groups are substituted with other functional groups using reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced bisphenol derivatives.

    Substitution: Various substituted bisphenol derivatives depending on the reagents used.

Scientific Research Applications

Bisphenol-alpha-2,2’,6,6’-d4 is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in studies involving Bisphenol A to understand its chemical behavior and interactions.

    Biology: Employed in biological studies to investigate the metabolic pathways and biological effects of Bisphenol A.

    Medicine: Utilized in medical research to study the toxicological effects and potential health risks associated with Bisphenol A exposure.

    Industry: Applied in the development of new materials and products, particularly in the field of plastics and resins.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: The non-deuterated form, widely used in the production of polycarbonate plastics and epoxy resins.

    Bisphenol S: A similar compound used as an alternative to Bisphenol A in some applications.

    Bisphenol F: Another analog used in the production of certain resins and plastics.

Uniqueness

Bisphenol-alpha-2,2’,6,6’-d4 is unique due to its deuterated nature, which provides several advantages in research settings. The presence of deuterium atoms allows for more precise tracking and analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This makes it a valuable tool for studying the behavior and effects of Bisphenol A in various scientific disciplines.

Properties

IUPAC Name

2,6-dideuterio-4-[2-(3,5-dideuterio-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i7D,8D,9D,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISBACLAFKSPIT-ULDPCNCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1O)[2H])C(C)(C)C2=CC(=C(C(=C2)[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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